
Nargenicin
Descripción general
Descripción
La nargenicina es un antibiótico macrólido de 28 carbonos con un núcleo tricíclico fusionado y un puente de éter único. Se aisló por primera vez de la bacteria Nocardia argentinensis. Este compuesto es conocido por su potente actividad antibacteriana, particularmente contra bacterias grampositivas, incluyendo Staphylococcus aureus resistente a la meticilina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La nargenicina se produce principalmente mediante biosíntesis por especies de Nocardia. La vía biosintética implica el ensamblaje de una cadena de policétido a partir de precursores de acetato y propionato, seguido del cierre de anillo para formar el gran anillo lactona y una reacción de Diels-Alder para crear los anillos fusionados de ciclohexano/ciclohexeno .
Métodos de producción industrial: La producción industrial de nargenicina implica procesos de fermentación utilizando cepas genéticamente modificadas de Nocardia. Se han logrado mejoras en la producción mediante técnicas de biología sintética e ingeniería metabólica, como la optimización de la disponibilidad de precursores y el uso de vectores multimonocistrónicos para la expresión génica .
Análisis De Reacciones Químicas
Tipos de reacciones: La nargenicina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en posiciones específicas.
Reducción: Reducción de dobles enlaces dentro del anillo macrólido.
Sustitución: Reacciones de sustitución que implican los grupos hidroxilo y metoxi.
Reactivos y condiciones comunes:
Oxidación: Se utiliza oxígeno molecular para introducir átomos de oxígeno en posiciones específicas.
Reducción: Se utiliza hidrógeno gaseoso o donantes de hidruros para las reacciones de reducción.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en los grupos hidroxilo y metoxi.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de nargenicina, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Mechanism of Action
Nargenicin exhibits potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mechanism involves targeting the replicative DNA polymerase DnaE1 in Mycobacterium tuberculosis, leading to DNA damage and inhibition of bacterial growth . The minimum inhibitory concentration (MIC) for M. tuberculosis was determined to be 12.5 μM, demonstrating its efficacy against both drug-sensitive and resistant strains .
Case Study: Antitubercular Activity
A study highlighted that this compound effectively inhibited the growth of M. tuberculosis by blocking DNA replication. Time-kill assays showed that this compound was bactericidal, with a notable increase in cell lysis over time . This suggests potential for developing this compound as a treatment for tuberculosis, especially in cases resistant to conventional therapies.
Anti-Inflammatory Properties
Research Findings
this compound A1 has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in macrophage models. It significantly inhibits the release of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating the NF-κB signaling pathway . This action also involves reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins.
Case Study: Neuroinflammation
In experiments involving microglial cells, this compound A1 demonstrated protective effects against inflammatory responses associated with neurodegenerative diseases. It effectively reduced oxidative stress and inflammatory markers in cellular models, suggesting its potential application in treating conditions like Alzheimer's disease .
Anticancer Potential
Mechanism of Action
this compound has shown promise in promoting differentiation and inhibiting proliferation in leukemia cells. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .
Case Study: Leukemia Treatment
In vitro studies revealed that this compound A1 could enhance differentiation in leukemia cell lines while concurrently inhibiting their proliferation. This dual action positions this compound as a candidate for further investigation in cancer therapeutics .
Angiogenesis Inhibition
Research Findings
A novel analog of this compound A1 was found to inhibit angiogenesis by affecting key processes such as cell proliferation and capillary tube formation in vitro . This property is significant for developing treatments aimed at conditions where abnormal blood vessel growth is a concern, such as cancer and diabetic retinopathy.
Biosynthesis and Structural Insights
Recent studies have elucidated the biosynthetic pathways of this compound, identifying key enzymes responsible for its production. Understanding these pathways opens avenues for bioengineering efforts aimed at enhancing yield or modifying the compound for improved efficacy or reduced toxicity .
Data Summary
Mecanismo De Acción
La nargenicina ejerce sus efectos antibacterianos al dirigirse a la enzima ADN polimerasa bacteriana, DnaE. Esta inhibición interrumpe la replicación del ADN, lo que lleva a la muerte de las células bacterianas. La estructura única del compuesto le permite unirse específicamente a DnaE, lo que lo hace eficaz contra una gama de bacterias grampositivas .
Compuestos similares:
Nocardicinas: Otro grupo de antibióticos producidos por especies, conocidos por su estructura de beta-lactama.
Nocobactina: Un sideróforo producido por especies, involucrado en la adquisición de hierro.
Nocarditiocina: Un antibiótico con una estructura de tiopéptido, también producido por Nocardia.
Singularidad de la nargenicina: El puente de éter único y el núcleo tricíclico fusionado de la nargenicina la distinguen de otros macrólidos. Su mecanismo de acción específico que se dirige a DnaE y su eficacia contra Staphylococcus aureus resistente a la meticilina resaltan su potencial como un antibiótico valioso .
Comparación Con Compuestos Similares
Nocardicins: Another group of antibiotics produced by species, known for their beta-lactam structure.
Nocobactin: A siderophore produced by species, involved in iron acquisition.
Nocardithiocin: An antibiotic with a thiopeptide structure, also produced by Nocardia.
Uniqueness of Nargenicin: this compound’s unique ether bridge and fused tricyclic core distinguish it from other macrolides. Its specific mechanism of action targeting DnaE and its effectiveness against methicillin-resistant Staphylococcus aureus highlight its potential as a valuable antibiotic .
Actividad Biológica
Nargenicin, specifically this compound A1, is a macrolide antibiotic derived from the actinobacterium Nocardia argentinensis. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and bacterial infections. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anti-inflammatory properties, antibacterial effects, and mechanisms of action.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound A1. In vitro experiments demonstrated that this compound A1 significantly inhibits lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages. Key findings include:
- Inhibition of Pro-inflammatory Mediators : this compound A1 treatment resulted in a marked reduction in the release of nitric oxide (NO) and prostaglandin E2 (PGE2), along with decreased expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Cytokine Suppression : The compound effectively downregulated pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating their extracellular secretion .
- Oxidative Stress Reduction : this compound A1 also suppressed the generation of reactive oxygen species (ROS) induced by LPS, indicating its antioxidant potential .
These findings suggest that this compound A1 operates through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.
Antibacterial Activity
This compound exhibits potent antibacterial effects, particularly against Mycobacterium tuberculosis (Mtb). The following points summarize its antibacterial mechanisms:
- Targeting DNA Replication : this compound acts as a DNA replication inhibitor by binding to the replicative DNA polymerase DnaE1 in Mtb. This binding obstructs DNA synthesis, leading to significant reductions in [3H]-uracil incorporation—over 60% at lower concentrations and more than 95% at higher concentrations .
- Bactericidal Effects : Time-kill studies indicate that this compound exhibits a time-dependent bactericidal effect on Mtb, with evidence of cell lysis observed through GFP release assays .
- Minimal Cytotoxicity : The selectivity index for this compound shows limited cytotoxicity against human liver cells (HepG2), suggesting it may be safe for therapeutic use .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Tacrolimus-Induced Cytotoxicity : In studies involving hirame natural embryonic cells (HINAE), this compound A1 was shown to prevent tacrolimus-induced apoptosis and DNA damage by mitigating ROS accumulation. This protective effect underscores its potential as an immunomodulatory agent in aquaculture .
- Zebrafish Model : In vivo studies using zebrafish larvae demonstrated that this compound A1 could protect against LPS-induced oxidative stress and inflammation, further validating its therapeutic potential .
Propiedades
IUPAC Name |
[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Nargenicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nargenicin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.